molecular formula C28H28N2O6 B11094578 N-(2-((6,7-dimethoxyisoquinolin-1-yl)methyl)-4,5-dimethoxyphenyl)-3-methoxybenzamide

N-(2-((6,7-dimethoxyisoquinolin-1-yl)methyl)-4,5-dimethoxyphenyl)-3-methoxybenzamide

Cat. No.: B11094578
M. Wt: 488.5 g/mol
InChI Key: JBDDBBOOJPZHHT-UHFFFAOYSA-N
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Description

N-(2-((6,7-dimethoxyisoquinolin-1-yl)methyl)-4,5-dimethoxyphenyl)-3-methoxybenzamide is a complex organic compound that features a benzamide core with multiple methoxy and isoquinoline substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxyisoquinolin-1-yl)methyl)-4,5-dimethoxyphenyl)-3-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the isoquinoline derivative, which is then functionalized with methoxy groups. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Amide Formation: The final step involves coupling the methoxy-substituted isoquinoline with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6,7-dimethoxyisoquinolin-1-yl)methyl)-4,5-dimethoxyphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of thioethers or amines.

Scientific Research Applications

N-(2-((6,7-dimethoxyisoquinolin-1-yl)methyl)-4,5-dimethoxyphenyl)-3-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Biological Studies: Used in the study of enzyme interactions and receptor binding due to its complex structure.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-((6,7-dimethoxyisoquinolin-1-yl)methyl)-4,5-dimethoxyphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and isoquinoline ring play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction pathways where the compound acts as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Papaverine: A known vasodilator with a similar isoquinoline structure.

    Drotaverine: Another isoquinoline derivative used as an antispasmodic agent.

    Tetrahydroisoquinoline Derivatives: Compounds with reduced isoquinoline rings that exhibit different biological activities.

Uniqueness

N-(2-((6,7-dimethoxyisoquinolin-1-yl)methyl)-4,5-dimethoxyphenyl)-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methoxy groups and the presence of both isoquinoline and benzamide moieties make it a versatile compound for various applications.

Properties

Molecular Formula

C28H28N2O6

Molecular Weight

488.5 g/mol

IUPAC Name

N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-methoxybenzamide

InChI

InChI=1S/C28H28N2O6/c1-32-20-8-6-7-18(11-20)28(31)30-22-16-27(36-5)25(34-3)14-19(22)12-23-21-15-26(35-4)24(33-2)13-17(21)9-10-29-23/h6-11,13-16H,12H2,1-5H3,(H,30,31)

InChI Key

JBDDBBOOJPZHHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2CC3=NC=CC4=CC(=C(C=C43)OC)OC)OC)OC

Origin of Product

United States

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